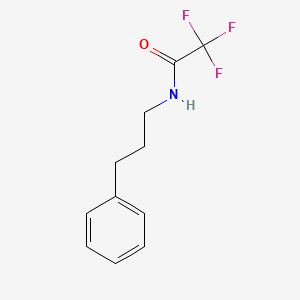
2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide
概要
説明
2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide is an organic compound with the molecular formula C11H12F3NO It is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, along with a phenylpropyl substituent
準備方法
The synthesis of 2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of a trifluoroacetylating agent with 3-phenylpropylamine, followed by an amide formation reaction . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反応の分析
2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-(3-fluorophenyl)acetamide: Similar structure but with a fluorophenyl group instead of a phenylpropyl group.
2,2,2-Trifluoro-N-(3-chlorophenyl)acetamide: Contains a chlorophenyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications.
生物活性
2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 201.15 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with serine proteases and phosphoinositide-3-kinases (PI3K), which are critical in various cellular processes including signaling and metabolism .
- Protein-Ligand Interactions : Its structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This is particularly relevant in the context of drug design where such interactions can lead to therapeutic effects .
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Neurological Effects : The compound's ability to modulate ion channels suggests it may have applications in neuropharmacology .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Enzyme Inhibition :
| Compound | IC50 (μM) |
|---|---|
| Original Compound | 5.0 |
| Modified Compound A | 0.5 |
| Modified Compound B | 1.0 |
- Antimicrobial Activity Assessment :
Research Applications
The unique properties of this compound make it valuable in various research fields:
- Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting metabolic disorders and infections.
- Biochemical Research : Its role as an enzyme inhibitor provides insights into enzyme mechanisms and can aid in the development of therapeutic agents.
特性
IUPAC Name |
2,2,2-trifluoro-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)10(16)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQLKTZKHXGJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















